

Application Note: Quantification of Oxazepam Glucuronide in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Oxazepam glucuronide

Cat. No.: B1211146

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Introduction

Oxazepam, a short-acting benzodiazepine, is extensively metabolized in the body, primarily through glucuronidation at the C3 hydroxyl group, to form **oxazepam glucuronide**. This conjugate is the major inactive metabolite excreted in urine. The quantification of **oxazepam glucuronide** in plasma is crucial for pharmacokinetic studies, drug metabolism research, and in clinical and forensic toxicology to assess oxazepam exposure accurately. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct quantification of **oxazepam glucuronide** in human plasma. The method utilizes a simple protein precipitation step for sample preparation, ensuring high throughput and excellent recovery.

Principle

Plasma samples are subjected to protein precipitation using methanol to extract **oxazepam glucuronide** and the internal standard. Following centrifugation, the supernatant is injected into an LC-MS/MS system. The analyte is separated from endogenous plasma components on a C18 reversed-phase column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

1. Materials and Reagents

- **Oxazepam glucuronide** certified reference material
- Oxazepam-d5 (Internal Standard 1)
- Lorazepam glucuronide (Internal Standard 2)[\[1\]](#)
- LC-MS grade methanol
- LC-MS grade acetonitrile
- LC-MS grade water
- Formic acid (LC-MS grade)
- Human plasma (drug-free)

2. Instrumentation

- Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
- Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Agilent, Thermo Fisher)
- Analytical column: C18, 2.1 x 100 mm, 1.7 µm particle size
- Microcentrifuge
- Autosampler vials

3. Preparation of Standard Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of **oxazepam glucuronide**, oxazepam-d5, and lorazepam glucuronide in methanol.
- Working Standard Solutions: Prepare serial dilutions of the **oxazepam glucuronide** stock solution in 50:50 methanol:water to create calibration standards.

- Internal Standard Working Solution: Prepare a solution containing oxazepam-d5 and lorazepam glucuronide at a suitable concentration in methanol.
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free human plasma with known amounts of **oxazepam glucuronide**.

4. Sample Preparation

- Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and QC.
- Pipette 100 μ L of plasma sample, calibrator, or QC into the corresponding tube.
- Add 20 μ L of the Internal Standard Working Solution to each tube.
- Add 300 μ L of ice-cold methanol to each tube to precipitate proteins.[\[1\]](#)
- Vortex each tube for 30 seconds.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to autosampler vials.
- Inject 5 μ L into the LC-MS/MS system.

5. LC-MS/MS Method

Liquid Chromatography Conditions

Parameter	Value
Column	C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient	Time (min)

Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	550°C
IonSpray Voltage	5500 V
Curtain Gas	35 psi
Collision Gas	9 psi

MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Oxazepam Glucuronide	463.1	287.1	25
Oxazepam-d5 (IS)	292.1	246.1	30
Lorazepam Glucuronide (IS)	497.0	321.0	28

6. Data Analysis and Quantification

The concentration of **oxazepam glucuronide** in the plasma samples is determined by the instrument's data processing software. A calibration curve is generated by plotting the peak area ratio of the **oxazepam glucuronide** MRM transition to the internal standard MRM transition against the nominal concentration of the calibration standards. A linear regression with a weighting factor of $1/x$ is typically used. The concentrations of the QC and unknown samples are then calculated from this regression equation.

Quantitative Data Summary

Method Validation Parameters

Parameter	Result
Linear Range in Plasma	1 - 1000 ng/mL ^[1]
Lower Limit of Quantification (LLOQ)	1 ng/mL ^[1]
Limit of Detection (LOD)	0.5 ng/mL ^[1]
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15% ^[1]
Accuracy (% Bias)	Within $\pm 15\%$
Recovery	> 85%

Quality Control Sample Concentrations

QC Level	Concentration (ng/mL)
Low	3
Medium	150
High	800

Workflow Diagram



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Caption: Experimental workflow for **oxazepam glucuronide** quantification.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of **oxazepam glucuronide** in human plasma. The simple protein precipitation sample preparation and the high sensitivity and selectivity of the mass spectrometric detection make this method suitable for high-throughput analysis in various research and clinical settings. The method has been validated to demonstrate its accuracy, precision, and reliability for the intended purpose.

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References

- 1. The concentration of oxazepam and oxazepam glucuronide in oral fluid, blood and serum after controlled administration of 15 and 30 mg oxazepam - PMC [pmc.ncbi.nlm.nih.gov]
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